6alpha-Bromo androstenedione
CAS No.: 61145-67-3
Cat. No.: VC0029460
Molecular Formula: C19H25BrO2
Molecular Weight: 365.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61145-67-3 |
|---|---|
| Molecular Formula | C19H25BrO2 |
| Molecular Weight | 365.311 |
| IUPAC Name | (6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
| Standard InChI | InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 |
| Standard InChI Key | HAWQRBIGKRAICT-BMSLSITRSA-N |
| SMILES | CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |
Introduction
Chemical Identity and Structural Characteristics
6alpha-Bromo androstenedione is a brominated derivative of androstenedione, featuring a bromine atom at the C-6 position in the alpha orientation (below the plane of the steroid nucleus). The compound belongs to the androstane class of steroids, which forms the basic structural framework for numerous steroid hormones . The molecular formula is C19H25BrO2, with a molecular weight of approximately 365.3 g/mol .
The basic structure consists of the androstenedione scaffold with its characteristic four fused rings (three cyclohexane rings and one cyclopentane ring). The compound contains two ketone groups at positions C-3 and C-17, and a double bond between C-4 and C-5. The distinguishing feature is the bromine substituent at position 6 in the alpha configuration, which positions the bromine atom on the opposite side of the molecule relative to the angular methyl groups .
Table 1: Key Structural Features of 6alpha-Bromo Androstenedione
| Feature | Description |
|---|---|
| Molecular Formula | C19H25BrO2 |
| Core Structure | Androst-4-ene skeleton |
| Functional Groups | Ketones at C-3 and C-17 |
| Distinguishing Element | Bromine at C-6 in alpha orientation |
| Double Bond | Between C-4 and C-5 |
Synthesis and Preparation Methods
The synthesis of 6alpha-Bromo androstenedione has been documented in scientific literature. According to research findings, both 6alpha and 6beta epimers of bromoandrostenedione can be prepared through specific chemical reactions involving parent androstenedione compounds .
A notable synthetic approach involves the preparation of epimeric 6-bromo-4-androstene-3,17-dione, followed by separation and purification. Research has demonstrated that the 6beta-bromo isomer can be epimerized to the 6alpha-bromo isomer in carbon tetrachloride or chloroform-methanol (9:1) solution, and the 6alpha-isomer can be isolated by fractional crystallization from the epimeric mixture .
Interestingly, the 6alpha-bromo isomer can also be epimerized back to the 6beta-bromo isomer under certain conditions in chloroform-methanol (9:1), demonstrating the potential for interconversion between these epimers .
Comparison with 6beta-Bromo Androstenedione
A direct comparison between 6alpha-Bromo androstenedione and its 6beta epimer reveals significant differences in their mechanisms of enzyme inhibition, highlighting the importance of stereochemistry in determining biological activity .
Table 2: Comparison of 6alpha-Bromo Androstenedione and 6beta-Bromo Androstenedione
| Property | 6alpha-Bromo Androstenedione | 6beta-Bromo Androstenedione |
|---|---|---|
| Inhibition Type | Competitive inhibitor | Mechanism-based irreversible inhibitor |
| Apparent Ki | 3.4 nM | 0.8 μM |
| Kinact | Not applicable | 0.025 min-1 |
| NADPH Dependency | Not time-dependent | Time-dependent inhibition dependent on NADPH presence |
| Effect of Substrate | Not reported | Excess substrate hinders inactivation |
While 6alpha-Bromo androstenedione functions as a competitive inhibitor with an apparent Ki of 3.4 nM, 6beta-Bromo androstenedione acts as a mechanism-based irreversible inhibitor with an apparent Ki of 0.8 μM and a kinact of 0.025 min-1 . This striking difference in inhibition mechanisms between two compounds that differ only in the spatial orientation of a single bromine atom underscores the critical role of stereochemistry in determining how molecules interact with enzymes .
The time-dependent inhibition by 6beta-BrA was dependent on the concentration of this compound and the presence of NADPH, while the addition of excess substrate in the preincubation mixture hindered the inactivation .
| Structural Feature | Role in Binding | Importance |
|---|---|---|
| C-17 Carbonyl | Forms hydrogen bond with aromatase | Major role in inhibitor activity |
| C-3 Carbonyl | Forms hydrogen bond with aromatase | Important but not mandatory |
| C-6 Position | Interactions with hydrophobic pocket | Critical for determining inhibition mechanism |
| Stereochemistry at C-6 | Determines spatial orientation | Distinguishes between competitive and irreversible inhibition |
Research Applications and Significance
6alpha-Bromo androstenedione has served as a valuable tool in biochemical research, particularly in studies aimed at understanding the mechanisms of aromatase inhibition and the structure-function relationships of steroidal compounds .
The compound has been used to investigate:
-
The role of substituent stereochemistry in determining enzyme inhibition mechanisms
-
Structure-activity relationships in steroidal aromatase inhibitors
-
The binding characteristics of the aromatase active site
-
The development of potential therapeutic agents for hormone-dependent conditions
ADVANCED RESEARCH FINDINGS
Detailed Biochemical Evaluation
Detailed biochemical evaluation studies have been conducted on 6alpha-Bromo androstenedione to characterize its interaction with aromatase. These studies typically involve preincubation of inhibitors with either the 900 X g placental pellet or placental microsomes in the presence of NADPH, followed by assaying for aromatase activity with androstenedione and additional NADPH .
The competitive inhibition pattern exhibited by 6alpha-Bromo androstenedione contrasts with the mechanism-based irreversible inhibition seen with its 6beta epimer, providing important insights into how subtle structural differences can dramatically alter biochemical interactions .
Time-dependent inhibition was assessed by preincubation of inhibitors with either the 900 X g placental pellet or placental microsomes in the presence of NADPH. Aliquots were taken at intervals, diluted, and assayed for aromatase activity with androstenedione and additional NADPH .
Molecular Interactions and Binding Mechanisms
The specific interactions between 6alpha-Bromo androstenedione and the aromatase enzyme have been studied to understand the binding mechanisms involved. Research has clarified that aromatase establishes two main hydrogen bonds with the carbonyl functions at C-3 and C-17 of androstenedione (the natural substrate) .
The enzyme may have an access channel, which allows the accommodation of C-6 side chains present in some inhibitors. Previous works have revealed evidence that the aromatase inhibitory activity is similar when the same kind of substituent is in the C-6 or C-7 position .
Table 4: Factors Affecting Aromatase Inhibition by 6alpha-Bromo Androstenedione
| Factor | Effect | Research Finding |
|---|---|---|
| Stereochemistry | Determines mechanism | Alpha orientation leads to competitive inhibition |
| Binding Site Interactions | Influences affinity | Hydrogen bonding with C-3 and C-17 carbonyls |
| Structural Modifications | Can alter activity | Addition of groups at C-2 affects inhibition mechanism |
| Enzyme Access Channel | Accommodates substituents | C-6 position interacts with hydrophobic pocket |
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